molecular formula C14H17BrO2 B8683378 2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran CAS No. 174456-51-0

2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran

Cat. No.: B8683378
CAS No.: 174456-51-0
M. Wt: 297.19 g/mol
InChI Key: DDNRTCUQYBRVNY-UHFFFAOYSA-N
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Description

2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings that are significant in various natural products and synthetic compounds. This particular compound features a brominated indene moiety attached to the pyran ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-bromo-2,3-dihydro-1H-indene and tetrahydro-2H-pyran.

    Formation of the Ether Linkage: The key step involves the formation of an ether bond between the brominated indene and the pyran ring. This is usually achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyran reacts with the bromine atom of the indene under basic conditions.

    Reaction Conditions: Common reagents for this reaction include bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include:

    Optimization of Reaction Conditions: Scaling up the reaction while maintaining high yields and purity.

    Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

    Safety and Environmental Considerations: Ensuring that the synthesis process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of functionalized derivatives.

Scientific Research Applications

2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-:

    2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-:

Uniqueness

The uniqueness of 2-((6-bromo-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran lies in its specific combination of a brominated indene moiety and a pyran ring

Properties

CAS No.

174456-51-0

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

2-[(6-bromo-2,3-dihydro-1H-inden-1-yl)oxy]oxane

InChI

InChI=1S/C14H17BrO2/c15-11-6-4-10-5-7-13(12(10)9-11)17-14-3-1-2-8-16-14/h4,6,9,13-14H,1-3,5,7-8H2

InChI Key

DDNRTCUQYBRVNY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2CCC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromoindan-1-ol (3.01 g) and dihydropyrane (1.78 g) are dissolved in dichloromethane (50 ml), and thereto is added pyridinium p-toluenesulfonate (178 mg), and the mixture is stirred at room temperature for 1.5 hour. The reaction solution is washed with a saturated aqueous sodium hydrogen carbonate solution, dried, and evaporated to remove the solvent. The residue is purified by silica gel column chromatography (solvent; hexane/ethyl acetate) to give 6-bromo-1-tetrahydropyranyloxyindane (4.10 g).
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
178 mg
Type
catalyst
Reaction Step Two

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